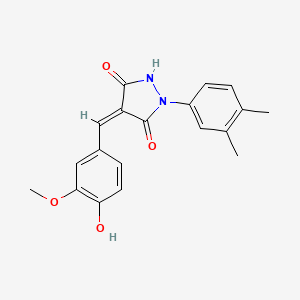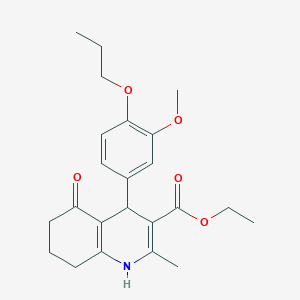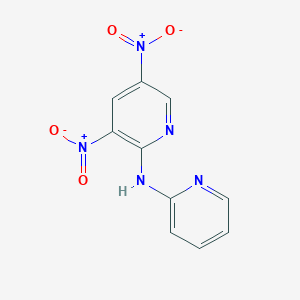
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as Sunitinib, is a small molecule drug that has been approved by the FDA for the treatment of various types of cancer, including gastrointestinal stromal tumor, renal cell carcinoma, and pancreatic neuroendocrine tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptors involved in tumor growth and angiogenesis.
Mécanisme D'action
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in tumor cells. It has also been shown to inhibit angiogenesis by reducing the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide is its ability to target multiple receptors involved in tumor growth and angiogenesis, making it a promising drug for the treatment of various types of cancer. However, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has limitations in terms of its toxicity and potential side effects, which can limit its use in certain patient populations.
Orientations Futures
There are several future directions for the research and development of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of focus is the identification of biomarkers that can predict patient response to the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in treating cancer. Additionally, there is ongoing research into the potential use of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in other disease areas, such as autoimmune disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide involves several steps, including the reaction of 4-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-1-piperidinesulfonamide to form the desired product.
Applications De Recherche Scientifique
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. It has been shown to inhibit the growth of tumor cells by targeting multiple receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propriétés
IUPAC Name |
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-10-14(22-4)7-8-15(12)16(19)13-6-5-9-18(11-13)23(20,21)17(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVPVSVDCSGPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)


![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![methyl 2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5174687.png)
![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)

![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)